molecular formula C7H5N3O B1309714 Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 879072-59-0

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No. B1309714
M. Wt: 147.13 g/mol
InChI Key: YEYYVEJZJDFREI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential pharmacological properties. They have also gained attention in material science for their photophysical properties. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the synthesis of diverse compounds with various biological activities, including anticancer and enzymatic inhibitory activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various methods. A novel one-pot synthesis involving a five-component reaction in water has been reported, which is considered environmentally friendly due to the use of water as a solvent . Microwave-assisted synthesis under solvent-free conditions has also been described, offering a rapid and efficient pathway to synthesize these compounds . Additionally, the Friedlander condensation has been utilized to create novel pyrazolo[1,5-a]pyrimidine derivatives, expanding the structural diversity of these compounds . Comprehensive synthetic strategies have been developed to construct the pyrazolo[1,5-a]pyrimidine ring systems, including condensation reactions and multicomponent reactions under catalytic or catalyst-free conditions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is characterized by the presence of the pyrazolo[1,5-a]pyrimidine scaffold, which is a bicyclic system containing three or four nitrogen atoms. This core structure is versatile and can be functionalized to create a wide array of derivatives with varying biological activities .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that enhance their structural complexity and potential biological applications. For instance, the Friedländer condensation has been employed to synthesize polysubstituted derivatives, demonstrating the synthetic utility of heterocyclic o-aminoaldehydes . The use of vinamidinium salts in a one-pot synthesis strategy has also been reported, leading to the formation of pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[3,4-b]pyridine-5-carbaldehydes with potential antibacterial and antifungal activities . Ultrasound irradiation has been applied as a resourceful synthesis method, highlighting the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, which is advantageous due to its simplicity and short reaction times .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. These properties are crucial for their biological activity and material science applications. The synthesis methods employed, such as the one-step synthesis of 1-alkylpyrazolo[5,4-d]pyrimidines, highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired properties10.

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • Pyrazolo[1,5-a]pyrimidine derivatives have been developed as a novel series of selective PI3Kδ inhibitors . These inhibitors are considered a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis .
    • The method of application involved the synthesis of a library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine . These compounds displayed IC50 values ranging from 1.892 to 0.018 μM .
    • The results showed that CPL302415 (6) had the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity (for PI3Kδ relative to other PI3K isoforms: PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939), and promising physicochemical properties .
  • Fluorescence and Materials Science

    • Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
    • The method of application involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g .
    • The results showed that PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QYSS = 0.18 to 0.63) .
  • Antimicrobial and Antitumor Applications

    • Pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial, antitumor .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes obtained were not specified in the source .
  • Sedatives and Fungicides

    • Pyrazolo[1,5-a]pyrimidine derivatives, zaleplon and indiplon, are used as sedatives . A few pyrazole derivatives are also known to possess promising fungicidal properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes obtained were not specified in the source .
  • Anticancer Agents

    • Pyrazole derivatives, including those with the pyrazolo[1,5-a]pyrimidine moiety, have been extensively explored for designing potent and selective anticancer agents .
    • The method of application involves the synthesis of various pyrazole derivatives and their evaluation against various cancer cell lines .
    • The results have shown that appropriate substitution on different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity . Many pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with various targets including tubulin, EGFR, CDK, BTK, and DNA .
  • Enzymatic Inhibitory Activity

    • Pyrazolo[1,5-a]pyrimidine derivatives have been found to have potential as enzymatic inhibitors .
    • The method of application involves the synthesis and post-functionalization of diverse pyrazolo[1,5-a]pyrimidines .
    • The results have shown that these compounds have anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Optical Applications

    • Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
    • The method of application involves the synthesis of a family of pyrazolo[1,5-a]pyrimidines (PPs) with various structural modifications .
    • The results showed that these compounds have significant photophysical properties, including high quantum yields in different solvents and excellent photostability . They can be designed as solid-state emitters by proper structural selection .
  • Antioxidant Applications

    • Pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antioxidant applications .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes obtained were not specified in the source .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYVEJZJDFREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424545
Record name Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

CAS RN

879072-59-0
Record name Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Citations

For This Compound
5
Citations
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
Regioselective formylation behavior has been found in the reaction of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines via Vilsmeier–Haack conditions. While the 4,5- and 6,7-…
Number of citations: 77 www.sciencedirect.com
JC Castillo, A Tigreros, J Portilla - The Journal of Organic …, 2018 - ACS Publications
A one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines 4a–k in good yields through a microwave-assisted process is provided. The synthesis proceeds via …
Number of citations: 62 pubs.acs.org
L Yet - Progress in heterocyclic chemistry, 2009 - Elsevier
Publisher Summary This chapter presents the synthesis and chemistry of five membered heterocyclic ring systems containing more than one nitrogen atom, such as pyrazoles, …
Number of citations: 22 www.sciencedirect.com
M Yoshida, A Mori, A Inaba, M Oka, H Makino… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel tetrahydropyrazolopyrimidine derivatives containing an adamantyl group were synthesized and evaluated as potential calcium-sensing receptor (CaSR) antagonists. …
Number of citations: 35 www.sciencedirect.com
AJ Arias Gómez - 2021 - repositorio.uniandes.edu.co
En este trabajo se llevó a cabo la síntesis del Reversan mediante un protocolo sencillo, eficiente y económico, partiendo de un compuesto 1,3-bis-electrofíilico y 5-amino-1H-pirazol-4-…
Number of citations: 3 repositorio.uniandes.edu.co

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